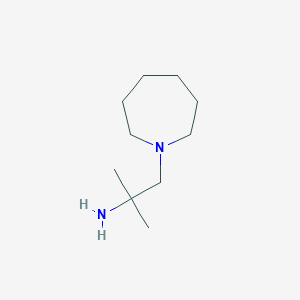

1-(Azepan-1-yl)-2-methylpropan-2-amine

カタログ番号 B1368190

CAS番号:

21404-91-1

分子量: 170.3 g/mol

InChIキー: IPTQCHXUONPDGI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(Azepan-1-yl)-2-methylpropan-2-amine” is an organic compound containing an azepane ring. Azepane is a seven-membered heterocyclic compound with one nitrogen atom . The “2-methylpropan-2-amine” part suggests the presence of a tertiary amine functional group, which is known to participate in a variety of chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered azepane ring and the tertiary amine functional group. The presence of nitrogen in the ring and the amine group would make this compound a base, and it would likely form salts with acids .Chemical Reactions Analysis

As a tertiary amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, and condensation with carbonyl compounds. The azepane ring could also undergo reactions, although the specifics would depend on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a tertiary amine, it would be expected to have a basic pH. The azepane ring could confer rigidity to the molecule, potentially influencing its boiling point, melting point, and solubility .科学的研究の応用

Azepanium Ionic Liquids

- A study by Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane. These ionic liquids have potential applications in green chemistry due to their wide electrochemical windows, making them promising alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Synthesis of Heterocyclic Compounds

- Mesropyan et al. (2005) conducted a study on the synthesis of various heterocyclic substituents, including 1-(2-hydroxy-3-phenoxypropyl)azepan-2-one. These compounds have potential applications in the synthesis of novel organic compounds (Mesropyan et al., 2005).

Hydroaminoalkylation for N-Heterocycles

- Payne et al. (2013) described a method for the direct alkylation of secondary amines, including azepane, for the synthesis of α- and β-alkylated N-heterocycles. This process is notable for its atom-economy and regioselectivity, which is valuable in organic synthesis (Payne et al., 2013).

Enantioselective Amine Functionalization

- Jain et al. (2016) developed a palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes. This method is significant in drug discovery for the functionalization of saturated aza-heterocycles (Jain et al., 2016).

Conformational Energetics

- A study by Freitas et al. (2014) involved computational and experimental thermochemical studies on azepan and azepan-1-ylacetonitrile. The insights gained are crucial for understanding the structural and reactivity behavior of such compounds (Freitas et al., 2014).

Chemoenzymatic Synthesis

- Zawodny et al. (2018) reported the biocatalytic synthesis of enantioenriched azepanes. This method highlights the potential of biocatalysis in the synthesis of complex organic molecules (Zawodny et al., 2018).

PKB Inhibitors Optimization

- Breitenlechner et al. (2004) explored the development of azepane derivatives as protein kinase B inhibitors, which is vital in the field of medicinal chemistry (Breitenlechner et al., 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(azepan-1-yl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-10(2,11)9-12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTQCHXUONPDGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424536 |

Source

|

| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-methylpropan-2-amine | |

CAS RN |

21404-91-1 |

Source

|

| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

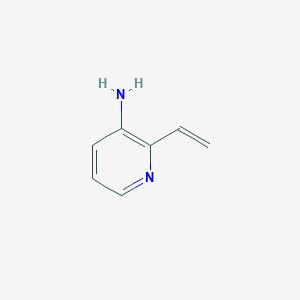

2-Ethenylpyridin-3-amine

267875-96-7

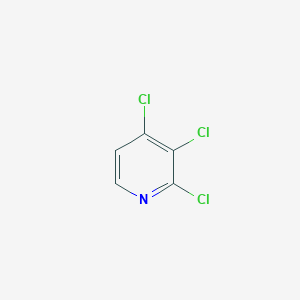

2,3,4-Trichloropyridine

55934-02-6

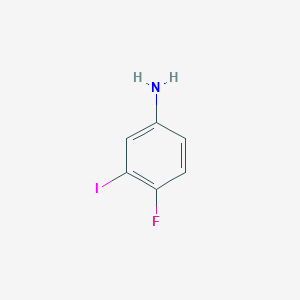

4-Fluoro-3-iodoaniline

647025-62-5

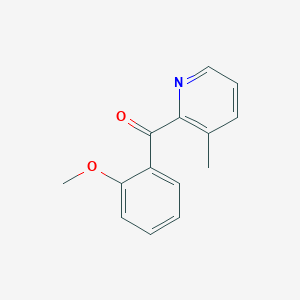

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

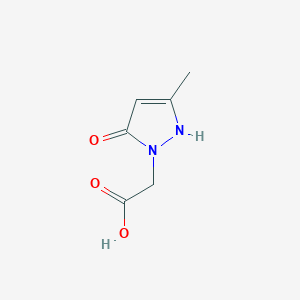

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

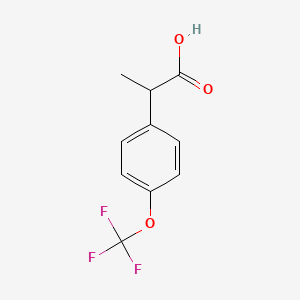

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368148.png)